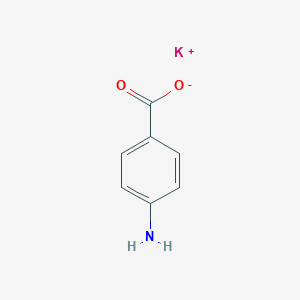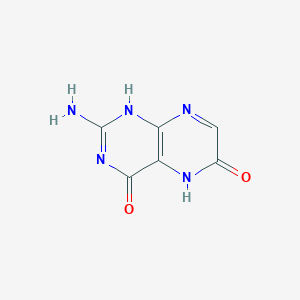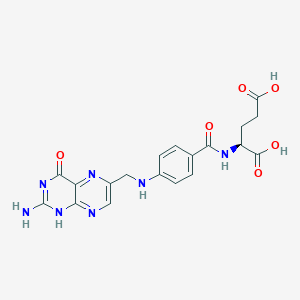
potassium;4-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “potassium;4-aminobenzoate” is a fluoroelastomer polymer known for its excellent resistance to concentrated acids, petroleum-based oils, and hot water. This compound is specifically formulated to exhibit high resistance to compression set, making it a valuable material in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluoroelastomer polymers like potassium;4-aminobenzoate typically involves the polymerization of fluorinated monomers. The process begins with the preparation of monomers such as vinylidene fluoride and hexafluoropropylene. These monomers are then subjected to free-radical polymerization under controlled conditions, often in the presence of initiators like peroxides or azo compounds. The reaction is carried out in a solvent medium, and the temperature and pressure are carefully regulated to achieve the desired polymer properties.
Industrial Production Methods
In industrial settings, the production of fluoroelastomer polymers involves large-scale polymerization reactors. The monomers are fed into the reactor along with the initiators and solvents. The polymerization process is monitored to ensure consistent quality and performance of the final product. After polymerization, the polymer is precipitated, washed, and dried to obtain the final fluoroelastomer compound. The material is then processed into various forms, such as sheets, rods, or custom-molded parts, depending on the application requirements .
Análisis De Reacciones Químicas
Types of Reactions
Fluoroelastomer polymers like potassium;4-aminobenzoate undergo various chemical reactions, including:
Oxidation: Fluoroelastomers are generally resistant to oxidation due to the presence of strong carbon-fluorine bonds.
Reduction: These polymers are stable under reducing conditions and do not readily undergo reduction reactions.
Substitution: Fluoroelastomers can undergo substitution reactions, particularly when exposed to strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid can be used, but the reaction conditions must be carefully controlled to prevent degradation of the polymer.
Reduction: Reducing agents like lithium aluminum hydride are typically not used with fluoroelastomers due to their inherent stability.
Substitution: Reagents such as sodium hydroxide or sulfuric acid can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluorinated alcohols or ketones, while substitution reactions can introduce various functional groups into the polymer chain .
Aplicaciones Científicas De Investigación
Fluoroelastomer polymers like potassium;4-aminobenzoate have a wide range of scientific research applications, including:
Chemistry: Used as a material for chemical-resistant seals, gaskets, and O-rings in laboratory equipment.
Biology: Employed in the fabrication of biocompatible devices and components due to their inert nature.
Medicine: Utilized in medical devices and implants that require high chemical resistance and stability.
Mecanismo De Acción
The mechanism by which fluoroelastomer polymers exert their effects is primarily based on the strong carbon-fluorine bonds within the polymer chain. These bonds provide exceptional chemical resistance and thermal stability. The molecular targets and pathways involved include the interaction of the polymer with various chemical agents, where the strong carbon-fluorine bonds prevent degradation and maintain the integrity of the material .
Comparación Con Compuestos Similares
Similar Compounds
Compound 8782: Another fluoroelastomer polymer with improved acid resistance compared to potassium;4-aminobenzoate.
Compound 8790: A fluoroelastomer with enhanced thermal stability and resistance to a broader range of chemicals.
Uniqueness
This compound is unique due to its specific formulation for resistance to concentrated acids and its excellent performance in applications requiring high resistance to compression set. While similar compounds like 8782 and 8790 offer improved properties in certain areas, this compound remains a valuable material for applications where its specific resistance characteristics are required .
Propiedades
IUPAC Name |
potassium;4-aminobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKKJVZIFIQOPP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6KNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[N'-[4-[[amino(azaniumyl)methylidene]amino]butyl]carbamimidoyl]azanium;sulfate](/img/structure/B7790373.png)
![(1R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,37S)-33-[(4R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B7790393.png)
![2-[3-[(6-Amino-2-methyl-4-pyrimidinyl)methyl]-4-methyl-5-thiazol-3-iumyl]ethanol chloride hydrochloride](/img/structure/B7790397.png)


![(4S,6S,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride](/img/structure/B7790411.png)




![(5'R,6R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B7790444.png)

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/structure/B7790451.png)
![sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790455.png)
